![molecular formula C11H16ClN5O3 B560183 Unii-1EL1K52SH1 CAS No. 222631-44-9](/img/structure/B560183.png)
Unii-1EL1K52SH1
Overview
Description
Galidesivir Hydrochloride is an adenosine analog and RNA polymerase inhibitor with potential broad-spectrum antiviral activity . It has the molecular formula C11H16ClN5O3 and a molecular weight of 301.73 g/mol. It’s also known as BCX4430.
Molecular Structure Analysis
The InChIKey of Galidesivir Hydrochloride is PCCHVYNGFMEGIG-QPAIBFMUSA-N . The exact molecular structure would require more detailed information or a visual representation, which I’m unable to provide at the moment.
Chemical Reactions Analysis
Galidesivir Hydrochloride is a viral RNA-dependent RNA polymerase (RdRp) inhibitor. Upon administration, it gets incorporated into the growing viral RNA strand, leading to premature chain termination. This prevents viral transcription and replication .
Scientific Research Applications
Galidesivir Hydrochloride: Scientific Research Applications
Antiviral Drug for COVID-19 Treatment: Galidesivir hydrochloride (GDV) has shown promise as a potent antiviral drug for the treatment of COVID-19. Research indicates that GDV can reduce lung pathology in infected animals, suggesting potential benefits for human treatment .
Broad Spectrum Antiviral Applications: Beyond COVID-19, GDV is noted for its efficacy against a broad spectrum of viral diseases. This versatility makes it a valuable candidate for future antiviral therapies .
Analytical Method Development: There is currently no established analytical method for determining GDV in bulk or dosage forms. This presents an opportunity for research into developing such methods, which are crucial for quality control and regulatory approval .
Preclinical Model Studies: GDV’s effectiveness has been tested in animal models, such as the Syrian golden hamster model for SARS-CoV-2 infection, providing a basis for preclinical studies and potential human clinical trials .
properties
IUPAC Name |
(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3.ClH/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7;/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15);1H/t5-,7+,9-,10+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCHVYNGFMEGIG-QPAIBFMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028039 | |
Record name | Galidesivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001028039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Galidesivir hydrochloride | |
CAS RN |
222631-44-9 | |
Record name | 3,4-Pyrrolidinediol, 2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)-, hydrochloride (1:1), (2S,3S,4R,5R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222631-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BCX-4430 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222631449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galidesivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001028039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GALIDESIVIR HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EL1K52SH1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of BCX-4430 against Ebola virus?
A1: BCX-4430 is an adenosine analogue that acts as a transition state analogue enzyme inhibitor. [] Specifically, it targets viral RNA polymerase, inhibiting the enzyme necessary for viral replication. [] This effectively halts the virus's ability to multiply within infected cells. []
Q2: Are there any other viruses that BCX-4430 has shown activity against?
A2: While primarily explored for Ebola virus disease, BCX-4430 belongs to the Immucillin class of nucleoside analogues, which demonstrate inhibitory activity against various nucleosidase and nucleoside phosphorylase enzymes. [] This broader activity profile suggests potential applications against other viral targets.
Q3: What are the key structural features of BCX-4430?
A3: BCX-4430 is an azanucleoside, meaning the furanose ring commonly found in nucleosides is replaced with a functionalized pyrrolidine ring. [] It belongs to a class called "homoazanucleosides" due to a methylene linker connecting the pyrrolidine ring and the nucleobase, in this case, adenine. [] The specific arrangement of these features is crucial for its interaction with the target enzyme and its antiviral activity. []
Q4: Has the synthesis of BCX-4430 been optimized for large-scale production?
A4: Yes, researchers have developed a practical synthesis route for BCX-4430. [] This optimized process utilizes readily available starting materials and features efficient steps like a copper-catalyzed Ullmann-type amination for introducing the critical amino group. [] These advancements are essential for potential large-scale production and drug development.
Q5: What are the current limitations and future research directions for BCX-4430?
A5: While BCX-4430 shows promise, further research is needed to fully characterize its pharmacokinetic properties, long-term safety profile, and in vivo efficacy against Ebola virus in different animal models. [, ] Additionally, exploring its activity against other emerging viruses and investigating potential resistance mechanisms are critical areas for future research. []
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